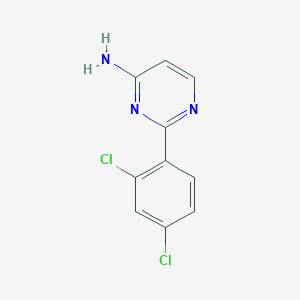

2-(2,4-Dichlorophenyl)pyrimidin-4-amine

Description

2-(2,4-Dichlorophenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 2,4-dichlorophenyl substituent at the 2-position of the pyrimidine ring and an amine group at the 4-position.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)10-14-4-3-9(13)15-10/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSVVLPLEGRRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 2,4-Dichloropyrimidine

A widely used approach to prepare 2-(2,4-dichlorophenyl)pyrimidin-4-amine involves nucleophilic aromatic substitution on 2,4-dichloropyrimidine with an appropriate amine nucleophile.

- Procedure:

2,4-Dichloropyrimidine is reacted with 2,4-dichloroaniline or related amines in the presence of a base such as triethylamine in an organic solvent like chloroform at room temperature. The reaction mixture is stirred for several hours (typically 4 h) and monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is purified by silica gel chromatography. - Yields:

This method typically affords the desired compound in high yields ranging from 89% to 95%. - Reference:

This synthetic route is described in detail in a 2023 study on pyrimidine derivatives where intermediates 2a–2r were prepared by nucleophilic substitution of 2,4-dichloropyrimidine with various nucleophiles.

Catalytic Hydrogenation of Nitro Precursors

Another method involves the reduction of nitro-substituted pyrimidine derivatives to the corresponding amines.

- Procedure:

Nitro-substituted intermediates, such as 2,4-dichlorophenyl-4'-nitrophenyl ether, are dissolved in organic solvents (toluene, dimethylbenzene, or chlorobenzene). Hydrazine hydrate (80%) is added as a reducing agent, along with a catalyst (e.g., 2 g of unspecified catalyst) under controlled temperatures (80–100 °C). The reaction proceeds under stirring for several hours until completion. The catalyst is filtered off, and the filtrate is concentrated to precipitate the amine product. - Yields and Purity:

Yields are high, generally between 97.8% and 98.8%, with purity around 95%. The solvent and temperature influence the yield and purity slightly, with higher temperatures (up to 100 °C) favoring slightly better yields. - Example Data Table:

| Embodiment | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 98.0 | 95.0 |

| 2 | Dimethylbenzene | 90 | 98.8 | 95.1 |

| 3 | Chlorobenzene | 95 | 97.9 | 95.3 |

| 7 | Toluene | 100 | 98.2 | 95.0 |

- Reference:

This method is detailed in a Chinese patent describing the catalytic hydrogenation of nitro precursors to 4-(2,4-dichlorophenoxy) aniline, which is structurally related and serves as a key intermediate.

Ullmann Coupling and Buchwald–Hartwig Amination

For more complex derivatives and analogues, palladium-catalyzed coupling reactions such as Buchwald–Hartwig amination and Ullmann coupling have been employed.

- Procedure:

- Ullmann Coupling: Iodinated aromatic rings are coupled with pyrimidine intermediates under copper catalysis to form C–N bonds.

- Buchwald–Hartwig Amination: 2,4-Dichloropyrimidine derivatives react with various amines in the presence of palladium catalysts and ligands, often under reflux conditions, to substitute chlorine atoms with amino groups.

- Advantages:

These methods allow for the introduction of a variety of amine substituents with high regioselectivity and functional group tolerance. - Reference:

A 2023 research article outlines the synthesis of aminopyrimidine derivatives using these coupling reactions to generate potent PLK4 inhibitors.

Preparation via 2,4-Diaminopyrimidine Intermediates

An older but still relevant method involves preparing 2,4-diaminopyrimidine intermediates, which can be further functionalized to yield this compound.

- Procedure:

- 2-Amino-4-chloropyrimidine is heated with ammonia in a hydroxylated solvent (e.g., methanol) under closed vessel conditions at 125–175 °C for several hours.

- After evaporation of solvents, the crude 2,4-diaminopyrimidine hydrohalide is dissolved in water and treated with concentrated sulfate solutions to precipitate the sulfate salt.

- The sulfate salt is recrystallized and then converted back to the free base by treatment with alkali or alkali carbonate.

- The free base is extracted with organic solvents like ethyl acetate to obtain pure 2,4-diaminopyrimidine derivatives.

- Reference:

This classical approach is described in US patent US2416617A, which provides detailed purification steps and reaction conditions.

Cyclization Using Guanidine Hydrochloride

A synthetic route to related pyrimidine amines involves the cyclization of chalcone derivatives with guanidine hydrochloride.

- Procedure:

A chalcone derivative bearing 2,4-dichlorophenyl groups is refluxed with potassium hydroxide and guanidine hydrochloride in ethanol at 50 °C for 4–5 hours. The reaction mixture is then acidified, and the product is isolated by recrystallization. - Application:

This method is useful for synthesizing bis(pyrimidin-2-amine) derivatives containing 2,4-dichlorophenyl substituents. - Reference:

Described in a 2018 study on anticancer pyrimidine derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2,4-Dichloropyrimidine + amines, TEA, chloroform | 89–95 | High | Room temp, 4 h, silica purification |

| Catalytic hydrogenation | Nitro precursors + hydrazine hydrate + catalyst | 97.8–98.8 | ~95 | 80–100 °C, organic solvents, catalyst recycling |

| Ullmann/Buchwald–Hartwig coupling | Pd or Cu catalysis, amines, reflux | Variable | High | Allows diverse amine substitutions |

| Diaminopyrimidine intermediate | 2-Amino-4-chloropyrimidine + ammonia, methanol | - | High | High temp, sulfate salt isolation, recrystallization |

| Cyclization with guanidine | Chalcone + KOH + guanidine hydrochloride, ethanol | - | - | Reflux 50 °C, used for bis(pyrimidin-2-amine) |

Chemical Reactions Analysis

2-(2,4-Dichlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)pyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound has been studied for its potential antibacterial and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It belongs to the class of phenylpyrimidines, which are known to interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents, heterocyclic cores, or functional groups, impacting physicochemical properties and bioactivity. Below is a comparative analysis:

Crystallographic and Conformational Insights

- Hydrogen Bonding: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine ring conformation, influencing bioavailability.

- Dihedral Angles : Analogs with coplanar substituents (e.g., fluorophenyl groups) exhibit improved stacking interactions with biological targets, whereas bulky groups (e.g., trichloromethyl) induce steric hindrance .

Biological Activity

2-(2,4-Dichlorophenyl)pyrimidin-4-amine, also referred to as 6-(2,4-Dichlorophenyl)pyrimidin-4-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant studies.

The primary mechanism of action for this compound involves its interaction with Dipeptidyl Peptidase 4 (DPP4) . DPP4 is a cell surface glycoprotein that plays a crucial role in glucose metabolism and immune response. By inhibiting DPP4 activity, this compound may enhance insulin signaling and contribute to improved glycemic control in diabetic models.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer (HCT116) and prostate cancer (PC-3). The compound's anticancer efficacy is attributed to its ability to interfere with critical signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity of this compound

In vitro studies have indicated that the compound's activity is comparable to standard chemotherapeutic agents such as 5-fluorouracil , highlighting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it possesses both antibacterial and antifungal properties. The compound's effectiveness against specific strains can be attributed to its ability to disrupt microbial metabolic pathways.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Study: Anticancer Efficacy in Colorectal Cancer

A study conducted on human colorectal cancer cells (HCT116) evaluated the cytotoxic effects of this compound using the Sulforhodamine B assay. The results indicated a significant reduction in cell viability at concentrations reflecting its IC50 value of 1.16 µM , suggesting potent anticancer activity .

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of the compound against common bacterial and fungal strains. The findings revealed that at a concentration of 16 µg/mL , the compound effectively inhibited the growth of Candida albicans, showcasing its potential for therapeutic applications in infectious diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic window. Preliminary studies suggest favorable absorption characteristics; however, further research is needed to elucidate its metabolism and excretion pathways.

Toxicological assessments indicate that while the compound exhibits promising biological activity, careful evaluation of its safety profile is necessary before clinical application.

Q & A

Basic: What are the standard synthetic routes for 2-(2,4-Dichlorophenyl)pyrimidin-4-amine?

Methodological Answer:

The synthesis typically involves multi-step protocols. A common approach is a three-component coupling reaction using substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride (ZnCl₂) catalysis, as demonstrated for structurally analogous pyrimidin-4-amine derivatives . For aryl-substituted variants, Pd-catalyzed Buchwald-Hartwig amination can be employed to introduce the 2,4-dichlorophenyl group, as seen in related compounds synthesized under acidic aqueous conditions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Compare ZnCl₂ with Lewis acids like FeCl₃ or AlCl₃ to enhance regioselectivity .

- Solvent polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, or switch to greener solvents (water/ethanol mixtures) under acidic conditions .

- Temperature gradients : Perform reactions under reflux (80–120°C) to accelerate cyclization while monitoring by TLC or HPLC for intermediate stability .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.3 ppm for dichlorophenyl) and pyrimidine ring protons (δ 6.5–7.0 ppm). Compare with published spectra of similar pyrimidin-4-amines .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.1 for C₁₀H₈Cl₂N₃) and fragmentation patterns .

- IR : Detect N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and compound concentrations (IC₅₀ vs. IC₉₀) .

- Purity checks : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Substituent analysis : Compare dichlorophenyl derivatives with fluorophenyl or methyl analogs to isolate electronic vs. steric effects .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent modification : Replace 2,4-dichlorophenyl with 2,4-difluorophenyl to assess halogen electronegativity impacts on target binding .

- Bioisosteric replacement : Substitute the pyrimidine ring with pyridine or triazine cores to evaluate scaffold flexibility .

- Enzyme assays : Test inhibitory activity against kinases (e.g., EGFR or VEGFR) using fluorescence polarization assays .

Basic: How should stability and storage conditions be managed for this compound?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amine group .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What computational approaches predict target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to receptors like HGFR (hepatocyte growth factor receptor), leveraging crystal structures from PDBe .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility .

- Mutagenesis validation : Correlate computational predictions with in vitro site-directed mutagenesis data .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCl gas) .

Advanced: What challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer:

- Exothermic control : Implement cooling jackets and slow reagent addition to manage heat in large batches .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scale-up .

- Flow chemistry : Explore continuous flow reactors to enhance reproducibility and reduce reaction times .

Basic: Which analytical techniques ensure compound purity for biological testing?

Methodological Answer:

- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm .

- Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

- Spectral purity : Ensure ≥95% purity via integrated ¹H NMR peak analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.